1-(1-Phenylprop-1-en-2-yl)pyrrolidine
Description
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Properties
CAS No. |
52201-28-2 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-(1-phenylprop-1-en-2-yl)pyrrolidine |
InChI |
InChI=1S/C13H17N/c1-12(14-9-5-6-10-14)11-13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3 |
InChI Key |
MHACSYLQPFSBQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)N2CCCC2 |
Origin of Product |
United States |
Structural Context and Chemical Significance of Phenylpropene Pyrrolidine Scaffolds
The molecular architecture of 1-(1-phenylprop-1-en-2-yl)pyrrolidine features a pyrrolidine (B122466) ring attached to a phenylpropene backbone. This unique combination of a saturated nitrogen heterocycle and an unsaturated aromatic side chain imparts a distinct set of chemical properties and potential reactivity pathways. The core structure is characterized by the presence of an enamine functional group, where the nitrogen atom of the pyrrolidine ring is directly bonded to a carbon-carbon double bond. chemistrylearner.com
Enamines are the nitrogen analogs of enols and are known to be versatile intermediates in organic synthesis. wikipedia.org They are typically more nucleophilic than their enol counterparts, a property that stems from the electron-donating nature of the nitrogen atom, which enhances the electron density of the double bond. wikipedia.orgmakingmolecules.com This increased nucleophilicity allows enamines to participate in a variety of chemical transformations, including alkylations, acylations, and Michael additions. masterorganicchemistry.comlibretexts.org The reactivity of enamines can be modulated by various factors, including the nature of the amine, the substitution pattern of the double bond, and the reaction conditions. wikipedia.org
The phenylpropene moiety contributes to the electronic and steric environment of the enamine. The phenyl group, with its aromatic character, can influence the reactivity of the double bond through resonance and inductive effects. The pyrrolidine ring, a five-membered saturated heterocycle, is a common motif in a vast number of biologically active compounds and natural products. mdpi.comfrontiersin.org Its presence in the structure of 1-(1-phenylprop-1-en-2-yl)pyrrolidine suggests potential applications in medicinal chemistry and drug discovery. nih.gov
Table 1: Key Structural and Chemical Features
| Feature | Description | Significance |
| Functional Group | Enamine | Acts as a potent nucleophile, enabling a range of carbon-carbon bond-forming reactions. wikipedia.orgmakingmolecules.com |
| Core Scaffold | Phenylpropene-Pyrrolidine | Combines the reactivity of an enamine with the structural and biological relevance of the pyrrolidine ring. |
| Pyrrolidine Ring | Five-membered nitrogen heterocycle | A privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties. mdpi.comnih.gov |
| Phenyl Group | Aromatic substituent | Influences the electronic properties and steric hindrance of the molecule. |
Aims and Scope of the Academic Investigation
Direct Synthesis Strategies for the Phenylpropene-Pyrrolidine Core
Direct synthesis strategies involve the construction of the target molecule by forming key bonds on a pre-existing pyrrolidine ring or by assembling the core structure from acyclic precursors.
The Michael addition, or more specifically the aza-Michael addition, represents a powerful tool for C-N bond formation. researchgate.net This reaction involves the conjugate addition of an amine nucleophile, such as pyrrolidine, to an α,β-unsaturated carbonyl compound. mdpi.com In the context of synthesizing the phenylpropene-pyrrolidine core, this approach would typically involve the reaction of pyrrolidine with a suitably substituted phenylpropene derivative bearing an electron-withdrawing group.
The intramolecular aza-Michael cyclization serves as a key alternative for constructing the pyrrolidine ring itself. researchgate.net This method is particularly effective for the stereoselective synthesis of substituted pyrrolidines. rsc.org The strategy involves a precursor molecule containing both an amine and an activated alkene or alkyne, which upon cyclization, yields the desired heterocyclic system. The stereochemical outcome of the reaction is a critical aspect of these syntheses. rsc.org Organocatalysis has emerged as a valuable technique in this area, with catalysts designed to mimic the "oxyanion hole" of enzymes, thereby facilitating the addition of amines to α,β-unsaturated compounds. researchgate.net
Table 1: Michael Addition Approaches for Pyrrolidine Synthesis
| Approach | Description | Key Features |
|---|---|---|
| Intermolecular Aza-Michael Addition | Direct addition of pyrrolidine to an activated α,β-unsaturated phenylpropene derivative. | Forms the C-N bond directly, functionalizing a pre-formed pyrrolidine ring. researchgate.netumn.edu |
| Intramolecular Aza-Michael Addition | Cyclization of an acyclic precursor containing both an amine and a Michael acceptor. | Constructs the pyrrolidine ring; can offer high stereocontrol. researchgate.netrsc.org |
| Organocatalytic Michael Addition | Utilizes chiral organocatalysts to promote asymmetric conjugate addition. | Enables enantioselective synthesis of functionalized pyrrolidines. mdpi.com |
Enaminones are versatile intermediates in organic synthesis, serving as building blocks for a wide array of heterocyclic compounds. mdpi.com The synthesis of analogues of 1-(1-phenylprop-1-en-2-yl)pyrrolidine can be achieved through enaminone chemistry. A relevant example is the synthesis of (2E)-1-phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone, a vinylogous amide (enaminone) that incorporates the core structure of interest. nih.gov This compound was prepared via the Eschenmoser procedure, which involves the reaction of 1-(2-phenylprop-2-en-1-yl)pyrrolidine-2-thione with phenacyl bromide, followed by sulfur extrusion induced by triphenylphosphine (B44618) and triethylamine (B128534). nih.gov
More general and efficient one-pot methods for enaminone synthesis have also been developed. One such protocol involves a three-component reaction between a ketone (like p-chloroacetophenone), N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), and a secondary amine (such as pyrrolidine). mdpi.com This method proceeds without the need to isolate intermediates and often yields the target enaminone in high purity after simple workup. mdpi.com
Table 2: Example of Enaminone Synthesis via Eschenmoser Procedure
| Reactant 1 | Reactant 2 | Reagents | Product |
|---|
Condensation reactions are a foundational strategy for assembling complex molecules. The synthesis of pyrrolidine-containing drugs often starts from readily available chiral precursors like proline or 4-hydroxyproline. nih.govmdpi.com These precursors can be modified and then condensed with other molecules to build the final structure. For instance, (S)-prolinol, derived from the reduction of proline, is a common starting material for various drugs. nih.gov
A general approach could involve the condensation of a modified pyrrolidine precursor with a phenylpropanone derivative. For example, amines can be converted into amido-acid derivatives through condensation with maleic anhydride, which can then be cyclized to form pyrrolidine-2,5-diones. nih.gov While not a direct synthesis of the target compound, this illustrates the principle of using condensation reactions to build functionalized pyrrolidine rings that could be further elaborated to introduce the phenylpropene moiety.
Catalytic Approaches to Pyrrolidine Ring Formation and Decoration
Catalytic methods offer efficient and often highly selective routes to complex molecular architectures, minimizing waste and allowing for transformations that are difficult to achieve through classical methods.
Homogeneous gold catalysis has become a powerful tool for constructing strained carbocycles and heterocycles, including pyrrolidines. acs.org Gold catalysts are known for their ability to activate alkynes, allenes, and enynes toward nucleophilic attack, initiating cascade reactions that can rapidly build molecular complexity. acs.orgresearchgate.net
One notable strategy is the gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides, which provides enantioenriched pyrrolidines in excellent yields and enantioselectivities. nih.gov This represents a significant advance in pyrrolidine synthesis from homopropargyl sulfonamide precursors. nih.gov Another approach involves the gold(I)-catalyzed cycloaddition of allenenes, where a carbocationic intermediate formed via enantioselective cyclization is trapped by a nucleophile, leading to the diastereoselective construction of 3,4-disubstituted pyrrolidines. acs.org These methods highlight the potential of gold catalysis to assemble the pyrrolidine ring with high levels of stereocontrol.
Table 3: Gold-Catalyzed Methodologies for Pyrrolidine Synthesis
| Methodology | Precursor Type | Key Transformation | Product Type |
|---|---|---|---|
| Tandem Cycloisomerization/Hydrogenation | Chiral Homopropargyl Sulfonamides | Intramolecular cyclization followed by reduction. nih.gov | Enantioenriched Pyrrolidines nih.gov |
| Diastereo- and Enantioselective Cycloaddition | Allenenes | Enantioselective cyclization to form a carbocation, trapped by a nucleophile. acs.org | 3,4-Disubstituted Pyrrolidines acs.org |
Copper catalysis provides mild and effective methods for the intramolecular amination of C-H bonds to form pyrrolidines. organic-chemistry.org These reactions can functionalize remote, unactivated C(sp³)–H bonds with high regio- and chemoselectivity. organic-chemistry.orgresearchgate.net Mechanistic studies on the intramolecular C-H amination of N-fluoride amides have shown that these transformations can proceed through a Cu(I)/Cu(II) catalytic cycle. acs.org
A significant advancement is the copper-catalyzed intra/intermolecular alkene diamination protocol, which allows for the synthesis of chiral 2-aminomethyl indolines and 2-amino pyrrolidines with high enantioselectivity (89 to >95% ee). nih.gov This method has a broad substrate scope and utilizes ligands such as bis(oxazolines) to achieve asymmetric induction. nih.gov Furthermore, copper-catalyzed three-component tandem amination/cyanation/alkylation sequences starting from primary amine-tethered alkynes can produce functionalized α-cyano pyrrolidines in good yield and regioselectivity. nih.gov
Table 4: Overview of Copper-Catalyzed Pyrrolidine Syntheses
| Reaction Type | Key Features | Ligands/Reagents |
|---|---|---|
| Intramolecular C-H Amination | Functionalizes remote unactivated C(sp³)-H bonds; proceeds under mild conditions. organic-chemistry.orgacs.org | TpxCuL complexes (Tpx = tris(pyrazolyl)borate) acs.org |
| Enantioselective Alkene Diamination | Intra-/intermolecular reaction providing chiral 2-amino pyrrolidines in high ee. nih.gov | (R,R)-Ph-box, (4R,5S)-di-Ph-box nih.gov |
| Tandem Amination/Cyanation/Alkylation | Three-component, one-pot reaction starting from amine-tethered alkynes. nih.gov | Copper catalyst nih.gov |
Palladium and Rhodium-Catalyzed Cyclization Methodologies
Transition metals like palladium and rhodium are powerful catalysts for constructing pyrrolidine rings through various cyclization strategies. These methods often involve the intramolecular reaction of unsaturated amines or related substrates, leading to the formation of the five-membered ring.
Palladium-catalyzed reactions are particularly versatile for pyrrolidine synthesis. One common approach is the intramolecular aminopalladation of alkenes. In this process, a palladium(II) catalyst activates an alkene moiety within an amino-tethered substrate, making it susceptible to nucleophilic attack by the nitrogen atom. This cyclization can be followed by different reaction pathways, such as β-hydride elimination or reductive elimination, to yield the final pyrrolidine product. For instance, palladium-catalyzed carboamination reactions have been developed for the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives. These reactions proceed via an intramolecular alkene insertion into a Pd–N bond, followed by C-C bond-forming reductive elimination.
Another significant palladium-catalyzed method is the [3+2] cycloaddition. This reaction allows for the rapid construction of the pyrrolidine ring by combining a three-atom component with a two-atom component. For example, the reaction of 2-acetoxymethyl-3-allyltrimethylsilane, a trimethylenemethane (TMM) equivalent, with isocyanates in the presence of a palladium catalyst yields β,γ-unsaturated 2-pyrrolidinones.
Rhodium catalysts are also effective in promoting the cyclization of unsaturated amines to form pyrrolidines. Rhodium-catalyzed hydroamination of unactivated olefins with primary and secondary alkylamines provides a direct route to five-membered nitrogen heterocycles in excellent yields. Furthermore, rhodium complexes can catalyze the cyclization of unsaturated amines under hydroformylation conditions to produce pyrrolidinones.
| Methodology | Catalyst | Key Transformation | Substrates | Products |
|---|---|---|---|---|
| Intramolecular Carboamination | Palladium | Alkene insertion into Pd-N bond | N-boc-pent-4-enylamines and aryl/alkenyl bromides | 2-(Arylmethyl)- and 2-(Alkenylmethyl)pyrrolidines |
| [3+2] Cycloaddition | Palladium | Reaction of TMM equivalent with isocyanate | 2-Acetoxymethyl-3-allyltrimethylsilane, alkyl isocyanates | β,γ-Unsaturated 2-pyrrolidinones |
| Hydroamination | Rhodium | Intramolecular addition of N-H across an alkene | Unactivated olefins with primary/secondary amines | Substituted pyrrolidines |
| Cyclocarbonylation | Rhodium | Cyclization with incorporation of carbon monoxide | Unsaturated amines | Pyrrolidinones |
Iridium-Catalyzed Hydrogenation and Annulation Strategies
Iridium catalysts have emerged as powerful tools for the synthesis of pyrrolidines, particularly through hydrogenation and annulation reactions. These methods offer high levels of efficiency and stereocontrol.
A notable iridium-catalyzed approach involves the reductive generation of azomethine ylides from tertiary amides or lactams. mdpi.comorganic-chemistry.orgnih.govnih.gov Vaska's complex, [IrCl(CO)(PPh₃)₂], in the presence of a silane (B1218182) reducing agent, can effectively reduce an amide to generate a transient azomethine ylide. mdpi.comorganic-chemistry.orgnih.govnih.gov This reactive intermediate can then undergo a [3+2] dipolar cycloaddition with a suitable alkene to furnish a highly substituted pyrrolidine. mdpi.comorganic-chemistry.orgnih.govnih.gov This method is advantageous as it starts from readily available amides and allows for the construction of complex pyrrolidine architectures with good regio- and diastereoselectivity. mdpi.comorganic-chemistry.orgnih.govnih.gov
Iridium-catalyzed asymmetric hydrogenation provides a direct route to chiral pyrrolidines from their unsaturated precursors, such as pyrroles or pyrrolinium ions. The use of chiral iridium complexes allows for the enantioselective reduction of the C=N or C=C bonds within the heterocyclic ring, leading to the formation of optically active pyrrolidines. For example, the asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts using an iridium catalyst has been shown to produce chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (B1223502) derivatives with high enantiomeric excess. While not directly forming a simple pyrrolidine, this demonstrates the utility of iridium catalysis in the stereoselective reduction of pyrrole-containing fused systems.
Furthermore, iridium-catalyzed borrowing hydrogen or hydrogen autotransfer reactions represent an atom-economical approach to pyrrolidine synthesis. In these processes, an iridium catalyst facilitates the temporary oxidation of an alcohol to an aldehyde, which then reacts with an amine to form an imine. Subsequent intramolecular reaction and reduction by the iridium-hydride species, which regenerates the catalyst, leads to the formation of the pyrrolidine ring. This methodology allows for the synthesis of N-heterocycles from simple diols and primary amines.
| Strategy | Iridium Catalyst | Key Intermediate/Process | Starting Materials | Products |
|---|---|---|---|---|
| Reductive [3+2] Cycloaddition | Vaska's Complex [IrCl(CO)(PPh₃)₂] | Azomethine Ylide | Tertiary Amides/Lactams, Alkenes | Highly Substituted Pyrrolidines |
| Asymmetric Hydrogenation | Chiral Iridium Complexes | Enantioselective reduction of C=N/C=C bonds | Pyrroles, Pyrrolinium Salts | Chiral Pyrrolidines and fused analogues |
| Borrowing Hydrogen Annulation | Cp*Ir Complexes | Hydrogen Autotransfer | Diols, Primary Amines | Substituted Pyrrolidines |
Stereoselective Synthesis of Pyrrolidine Derivatives
The biological activity of pyrrolidine-containing compounds is often dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of pyrrolidine derivatives is of paramount importance. These methods can be broadly categorized into diastereoselective and enantioselective approaches.
Diastereoselective Control in Cascade Reactions
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. Achieving diastereoselective control in these cascades is a powerful strategy for the synthesis of complex, polysubstituted pyrrolidines.
One effective approach involves the use of 1,3-dipolar cycloaddition reactions. For instance, the reaction of azomethine ylides with chiral N-tert-butanesulfinylazadienes can lead to the formation of densely substituted pyrrolidines with high diastereoselectivity. The chiral sulfinyl group directs the approach of the azomethine ylide, controlling the stereochemical outcome of the cycloaddition.
Organocatalysis has also been successfully employed to control diastereoselectivity in cascade reactions for pyrrolidine synthesis. For example, a squaramide-catalyzed cascade aza-Michael/Michael addition of tosylaminomethyl enones to unsaturated pyrazolones has been developed to generate spiro-pyrrolidine-pyrazolones with excellent diastereoselectivities. Similarly, a highly diastereo- and enantioselective organocatalytic cascade involving a reversible aza-Henry reaction followed by a dynamic kinetic resolution-driven aza-Michael cyclization has been reported for the synthesis of polysubstituted pyrrolidines.
Multicomponent reactions offer another avenue for the diastereoselective synthesis of pyrrolidines in a cascade fashion. A one-pot reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent can afford highly substituted pyrrolidine derivatives with excellent diastereocontrol, constructing up to three stereogenic centers in a single step.
Enantioselective Approaches for Chiral Pyrrolidine Scaffolds
The synthesis of enantiomerically pure pyrrolidines is a central goal in medicinal and organic chemistry. Various enantioselective strategies have been developed to access these valuable chiral scaffolds.
Organocatalysis has emerged as a particularly powerful tool for the enantioselective synthesis of pyrrolidines. Chiral pyrrolidine-based organocatalysts, such as diarylprolinol silyl (B83357) ethers, are highly effective in promoting a wide range of asymmetric transformations. For instance, the Michael addition of aldehydes to nitroolefins, catalyzed by newly synthesized pyrrolidine-based organocatalysts, can proceed with high enantioselectivities.
Metal-catalyzed asymmetric reactions also play a crucial role in the synthesis of chiral pyrrolidines. Asymmetric [3+2] cycloaddition reactions of azomethine ylides, catalyzed by chiral metal complexes, can provide enantioenriched proline derivatives. The stereochemical outcome is dictated by the chiral ligand coordinated to the metal center.
Dynamic kinetic resolution (DKR) is another sophisticated strategy for enantioselective pyrrolidine synthesis. In a DKR-driven cascade, a racemic starting material is converted into a single enantiomer of the product. This is often achieved by combining a rapid, reversible racemization of the starting material with a stereoselective, irreversible reaction. An organocatalytic cascade that combines a reversible aza-Henry reaction with a DKR-driven aza-Michael cyclization has been shown to produce highly functionalized pyrrolidines with excellent enantioselectivities.
| Approach | Catalyst/Reagent | Key Transformation | Example |
|---|---|---|---|
| Organocatalysis | Chiral Pyrrolidine Derivatives (e.g., Diarylprolinol silyl ethers) | Asymmetric Michael Addition | Addition of aldehydes to nitroolefins |
| Metal Catalysis | Chiral Metal Complexes | Asymmetric [3+2] Cycloaddition | Reaction of azomethine ylides with alkenes |
| Dynamic Kinetic Resolution | Organocatalyst (e.g., Cinchona alkaloid derivative) | Cascade Aza-Henry/Aza-Michael Cyclization | Synthesis of polysubstituted pyrrolidines from nitroalkenes |
Synthesis of Precursors and Intermediates to 1-(1-Phenylprop-1-en-2-yl)pyrrolidine
The synthesis of the target compound, 1-(1-phenylprop-1-en-2-yl)pyrrolidine, and its analogues relies on the availability of suitable precursors and intermediates. Methodologies for constructing the pyrrolidine ring and introducing the desired substituents are crucial. The alkylation of cyclic imidates and thiones represents a viable strategy for generating key intermediates that can be further elaborated to the final product.
Alkylation of Cyclic Imidates and Thiones
Cyclic imidates, such as N-protected pyroglutamates (derivatives of proline), and cyclic thiones (thiolactams) are valuable precursors for the synthesis of substituted pyrrolidines. Alkylation of these substrates allows for the introduction of various side chains at the C2 position of the pyrrolidine ring.
The alkylation of N-protected proline derivatives is a well-established method for the synthesis of 2-substituted pyrrolidines. mdpi.com For example, N-protected proline can be alkylated with electrophiles like 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(2-bromoethanone) to introduce a ketoester side chain, which can then be further functionalized. mdpi.com This approach is widely used in the synthesis of pyrrolidine-containing drugs. mdpi.com
Thiolactams, such as pyrrolidine-2-thione (B1333366), can also serve as precursors for substituted pyrrolidines. While direct alkylation of the thiolactam itself can be challenging, a more effective method involves the S-alkylation of the thiolactam to form an S-alkylthioamidium salt. This intermediate is then more susceptible to nucleophilic attack at the C2 position. For instance, treatment of pyrrolidine-2-thione with methyl iodide generates the corresponding S-methylthioamidium salt. This salt can then react with a nucleophile, such as a lithium acetylide, to introduce an alkynyl group at the C2 position. Subsequent reduction of the resulting intermediate with a reducing agent like lithium aluminum hydride affords the α-alkynylpyrrolidine. The introduced alkyne functionality can then be further manipulated, for example, through reduction or hydroboration, to generate a variety of α-substituted pyrrolidines.
| Substrate | Alkylation Strategy | Intermediate | Product |
|---|---|---|---|
| N-Protected Proline (Cyclic Imidate) | Direct alkylation with electrophiles | N/A | 2-Substituted N-protected proline derivatives |
| Pyrrolidine-2-thione (Cyclic Thione) | S-alkylation followed by nucleophilic substitution | S-Alkylthioamidium salt | α-Substituted pyrrolidines |
Preparation of Substituted Phenylpropene Moieties
The substituted 1-phenylprop-1-ene backbone is a crucial structural element. Its synthesis is commonly achieved through olefination reactions of substituted benzaldehydes. Among the most reliable and widely used methods are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. mnstate.eduorganic-chemistry.org These reactions form a carbon-carbon double bond by coupling a carbonyl compound with a phosphorus-stabilized carbanion.
The Wittig Reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent), which is typically prepared by treating a triphenylphosphonium salt with a strong base. lumenlearning.commasterorganicchemistry.com The nature of the substituents on the ylide determines the stereochemical outcome. Unstabilized ylides (with alkyl groups) generally favor the formation of (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups) predominantly yield (E)-alkenes. organic-chemistry.orgwikipedia.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine oxide. lumenlearning.com
The Horner-Wadsworth-Emmons (HWE) Reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.orgalfa-chemistry.com These carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.org A significant advantage of the HWE reaction is that it almost exclusively produces the (E)-isomer of the alkene, providing excellent stereoselectivity. organic-chemistry.org Another practical benefit is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. alfa-chemistry.com The HWE reaction begins with the deprotonation of a phosphonate (B1237965) ester, followed by nucleophilic attack on the aldehyde to form an intermediate that eliminates to give the (E)-alkene. wikipedia.org
Below is a table illustrating the synthesis of various substituted phenylpropenes using these olefination methodologies.
| Carbonyl Reactant (Aldehyde) | Phosphorus Reagent | Reaction Type | Product (Substituted Phenylpropene) | Typical Stereoselectivity |
|---|---|---|---|---|
| Benzaldehyde | Ethyltriphenylphosphonium bromide | Wittig (unstabilized) | 1-Phenylprop-1-ene | Mainly (Z)-isomer |
| 4-Methoxybenzaldehyde | Diethyl (1-phosphonoethyl)phosphonate | HWE | 1-(4-Methoxyphenyl)prop-1-ene | Mainly (E)-isomer |
| 4-Chlorobenzaldehyde | Ethyltriphenylphosphonium bromide | Wittig (unstabilized) | 1-(4-Chlorophenyl)prop-1-ene | Mainly (Z)-isomer |
| Benzaldehyde | Diethyl (1-phosphonoethyl)phosphonate | HWE | 1-Phenylprop-1-ene | Mainly (E)-isomer |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single vessel to form a product that incorporates substantial portions of all the starting materials. mdpi.com This approach offers significant advantages, including reduced reaction times, lower costs, and decreased waste generation, by eliminating the need to isolate and purify intermediates. academie-sciences.fr
For the synthesis of nitrogen-containing compounds analogous to 1-(1-phenylprop-1-en-2-yl)pyrrolidine, the A³ coupling reaction (Aldehyde-Alkyne-Amine) is a prominent and powerful MCR. phytojournal.com This reaction facilitates the formation of propargylamines through the C-H activation of a terminal alkyne and its subsequent addition to an iminium ion, which is formed in situ from the condensation of an aldehyde and a secondary amine like pyrrolidine. phytojournal.commdpi.com The reaction is typically catalyzed by various transition metals, such as copper, gold, or silver salts. mdpi.comnih.gov
The general mechanism involves the formation of a metal-acetylide complex from the terminal alkyne. nih.gov Concurrently, the aldehyde and amine react to form an iminium ion. The metal-acetylide then acts as a nucleophile, attacking the iminium ion to generate the final propargylamine (B41283) product. nih.gov These propargylamines are valuable intermediates that can be further modified, for instance, through reduction of the alkyne group, to access a wide range of saturated and unsaturated amine structures.
The scope of the A³ coupling is broad, allowing for diverse substitutions on the aldehyde, alkyne, and amine components, as shown in the representative table below.
| Aldehyde Component | Amine Component | Alkyne Component | Catalyst (Example) | Product (Propargylamine) |
|---|---|---|---|---|
| Benzaldehyde | Pyrrolidine | Phenylacetylene | CuBr | 1-(1,3-Diphenylprop-2-yn-1-yl)pyrrolidine |
| 4-Anisaldehyde | Pyrrolidine | Propyne | CuBr | 1-(1-(4-Methoxyphenyl)but-2-yn-1-yl)pyrrolidine |
| Benzaldehyde | Piperidine | Phenylacetylene | CuBr | 1-(1,3-Diphenylprop-2-yn-1-yl)piperidine |
| Furfural | Pyrrolidine | 1-Hexyne | CuBr | 1-(1-(Furan-2-yl)hept-2-yn-1-yl)pyrrolidine |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(1-Phenylprop-1-en-2-yl)pyrrolidine, both proton (¹H) and carbon-13 (¹³C) NMR would provide critical information for structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of 1-(1-Phenylprop-1-en-2-yl)pyrrolidine is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the propenyl group, and the pyrrolidine ring.
Phenyl Protons: The protons on the monosubstituted benzene (B151609) ring would typically appear as a multiplet in the aromatic region, generally between δ 7.0 and 7.5 ppm. The exact chemical shifts would be influenced by the electronic effects of the propenyl-pyrrolidine substituent.
Vinylic Proton: The single proton on the double bond of the prop-1-en-2-yl group would likely resonate as a singlet or a finely coupled multiplet in the vinylic region of the spectrum.
Methyl Protons: The methyl group attached to the double bond is expected to produce a singlet in the upfield region.
Pyrrolidine Protons: The protons of the pyrrolidine ring would likely appear as multiplets. The two sets of methylene (B1212753) protons (alpha and beta to the nitrogen atom) would have distinct chemical shifts due to their different chemical environments.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Phenyl (Ar-H) | 7.0 - 7.5 | Multiplet | N/A |
| Vinylic (=CH) | 5.0 - 6.0 | Singlet/Multiplet | N/A |
| Methyl (-CH₃) | 1.8 - 2.5 | Singlet | N/A |
| Pyrrolidine (α-CH₂) | 2.5 - 3.5 | Multiplet | N/A |
| Pyrrolidine (β-CH₂) | 1.5 - 2.5 | Multiplet | N/A |
Note: The above data is predictive and based on general principles of ¹H NMR spectroscopy. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environments.
Phenyl Carbons: The phenyl group would show several signals in the aromatic region (δ 120-140 ppm), with the ipso-carbon (the carbon attached to the propenyl group) appearing at a different chemical shift.
Vinylic Carbons: The two carbons of the C=C double bond would resonate in the olefinic region of the spectrum (δ 100-150 ppm).
Methyl Carbon: The methyl carbon would give a signal in the upfield aliphatic region.
Pyrrolidine Carbons: The two distinct methylene carbons of the pyrrolidine ring would appear in the aliphatic region.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Group | Predicted Chemical Shift (ppm) |
| Phenyl (Ar-C) | 120 - 140 |
| Vinylic (C=C) | 100 - 150 |
| Methyl (-CH₃) | 15 - 25 |
| Pyrrolidine (α-C) | 45 - 55 |
| Pyrrolidine (β-C) | 20 - 30 |
Note: This data is predictive. Experimental verification is required for accurate assignments.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Structural Elucidation
To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques would be indispensable.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connectivity between the phenyl, propenyl, and pyrrolidine fragments of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of 1-(1-Phenylprop-1-en-2-yl)pyrrolidine would be expected to show characteristic absorption bands for its constituent functional groups.
C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine and methyl groups would be observed just below 3000 cm⁻¹.
C=C Stretching: The stretching vibration of the carbon-carbon double bond in the propenyl group and the aromatic ring would be found in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the pyrrolidine ring would likely be observed in the 1250-1020 cm⁻¹ region.
Aromatic Overtones: Weak bands in the 2000-1650 cm⁻¹ region could provide information about the substitution pattern of the phenyl ring.
Interactive Data Table: Predicted FTIR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C=C Stretch (alkene) | 1600 - 1680 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-N Stretch | 1020 - 1250 |
Note: These are expected ranges and require experimental confirmation.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy would provide complementary information to FTIR. The symmetric vibrations and non-polar bonds often give rise to strong Raman signals.
Aromatic Ring Vibrations: The symmetric breathing vibration of the phenyl ring would be a prominent feature in the Raman spectrum.
C=C Stretching: The C=C double bond stretch is typically a strong band in the Raman spectrum.
C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending vibrations would be observable.
Mass Spectrometry
Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio and fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. The molecular formula for 1-(1-Phenylprop-1-en-2-yl)pyrrolidine is C13H17N. nih.gov HRMS analysis of the protonated molecule, [M+H]+, yields its exact mass, distinguishing it from other compounds with the same nominal mass. The precise theoretical monoisotopic mass can be calculated to confirm experimental findings.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N |
| Average Molecular Weight | 187.28 g/mol |
| Theoretical Monoisotopic Mass ([M]) | 187.13610 Da |
| Theoretical Exact Mass of [M+H]+ | 188.14392 Da |
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is utilized to induce fragmentation of the parent ion, providing valuable insights into the molecule's structural backbone. While specific ESI-MS fragmentation data for 1-(1-Phenylprop-1-en-2-yl)pyrrolidine is not extensively published, the fragmentation pattern can be predicted based on its structure and comparison to related α-pyrrolidinophenone compounds. researchgate.net
The structure contains a pyrrolidine ring, a phenyl group, and a propenyl linker. The most probable fragmentation pathways involve the cleavage of the bonds adjacent to the nitrogen atom and the stable phenyl group. Key fragmentation pathways for related compounds often involve the neutral loss of the pyrrolidine ring (mass of 71 Da). researchgate.net Another common pathway is the formation of a stable tropylium (B1234903) ion (m/z 91) through cleavage and rearrangement of the phenylpropyl moiety.
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 188.14 | [M+H]+ | Parent Ion |
| 117.09 | [C9H11]+ | Loss of pyrrolidine via cleavage of the C-N bond |
| 91.05 | [C7H7]+ | Tropylium ion, formed from rearrangement and cleavage of the phenylpropyl group |
| 70.08 | [C4H8N]+ | Protonated pyrrolidine radical cation or related iminium ion |
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems. The chromophore in 1-(1-Phenylprop-1-en-2-yl)pyrrolidine is essentially a substituted styrene (B11656) molecule. The enamine structure, where the nitrogen atom's lone pair of electrons can conjugate with the phenyl-substituted double bond, significantly influences the UV-Vis spectrum.
This conjugation acts as a powerful auxochromic group, causing a bathochromic (red) shift to a longer wavelength compared to simple styrene. Studies on related conjugated enamines show that the pyrrolidine group exerts a strong auxochromic effect. rsc.org Therefore, it is expected that 1-(1-Phenylprop-1-en-2-yl)pyrrolidine will exhibit a principal absorption band (π → π* transition) at a wavelength significantly longer than that of unsubstituted styrene (λmax ≈ 245 nm).
| Chromophore | Predicted λmax (in nm) | Transition Type |
|---|---|---|
| Phenyl-conjugated enamine | ~260 - 300 | π → π* |
Note: The predicted λmax is an estimation based on the known effects of enamine conjugation with a styrene system. Specific experimental data was not available in the reviewed literature.
X-ray Crystallography for Solid-State Structure Elucidation
A crystal structure analysis of 1-(1-Phenylprop-1-en-2-yl)pyrrolidine would reveal the molecule's preferred conformation in the solid state. Key conformational features of interest would include the puckering of the five-membered pyrrolidine ring (which typically adopts an envelope or twist conformation) and the relative orientation of the phenyl group with respect to the propenyl and pyrrolidine moieties. The planarity of the C=C double bond and the enamine nitrogen atom would also be confirmed. Furthermore, such an analysis would unambiguously determine the stereochemistry (E/Z configuration) of the double bond.
As of this writing, a specific crystal structure for 1-(1-Phenylprop-1-en-2-yl)pyrrolidine has not been reported in publicly accessible crystallographic databases. Therefore, experimental data on its solid-state conformation and stereochemistry is not available.
If a crystal structure were available, a detailed analysis of its geometric parameters would be possible. This would include the precise measurement of all bond lengths (e.g., C-N, C=C, C-C) and bond angles. Of particular interest would be the C-N bond length of the enamine, which would provide insight into the degree of delocalization of the nitrogen lone pair into the π-system. Torsion angles would define the three-dimensional shape, such as the twist angle between the plane of the phenyl ring and the plane of the C=C double bond.
Specific experimental values for bond lengths, bond angles, and torsion angles for 1-(1-Phenylprop-1-en-2-yl)pyrrolidine are not available as no crystal structure has been publicly reported.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)
The crystal structure of (2E)-1-phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone is stabilized by weak intermolecular C-H···O hydrogen bonds. nih.gov These interactions are crucial in dictating the packing of the molecules within the crystal. Specifically, these hydrogen bonds link molecules that are related by translation along the b-axis, forming chains within the crystal lattice. nih.gov
In the molecular structure, the two phenyl rings are twisted relative to the mean plane of the central pyrrolidine ring by 11.2(1)° and 67.3(1)°. nih.gov The enaminone moiety adopts an (E) configuration and an s-cis conformation around the exocyclic C=C bond. nih.gov The packing is further characterized by the arrangement of these chains, though specific details on pi-stacking or other non-covalent interactions are not extensively detailed in the available literature. The primary organizing force in the crystal packing is the network of C-H···O hydrogen bonds. nih.gov
Crystallographic Data and Refinement Parameters
The crystallographic data for (2E)-1-phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone was obtained through single-crystal X-ray diffraction analysis. The compound crystallizes in the triclinic space group P-1. nih.gov The data collection was performed using a Bruker APEXII CCD area-detector diffractometer with Mo Kα radiation at a temperature of 293 K. nih.gov
The structure was solved using SHELXS97 and refined on F² using SHELXL97. nih.gov C-bound hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. nih.gov Key crystallographic data and refinement parameters are summarized in the tables below.
Table 1: Crystal Data
| Parameter | Value |
|---|---|
| Chemical formula | C₂₁H₂₁NO |
| Formula weight | 303.39 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 5.7806 (6) |
| b (Å) | 7.9407 (7) |
| c (Å) | 9.6089 (9) |
| α (°) | 82.579 (7) |
| β (°) | 76.793 (7) |
| γ (°) | 83.510 (7) |
| Unit cell volume (ų) | 424.21 (7) |
| Z | 1 |
| Calculated density (Mg m⁻³) | 1.188 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
Data sourced from reference nih.gov.
Table 2: Data Collection and Refinement Parameters
| Parameter | Value |
|---|---|
| Diffractometer | Bruker APEXII CCD |
| Reflections collected | 5222 |
| Independent reflections | 1563 |
| R_int | 0.040 |
| Final R indices [I > 2σ(I)] | R1 = 0.044 |
| R indices (all data) | wR2 = 0.119 |
| Goodness-of-fit on F² | 0.98 |
| Data / restraints / parameters | 1563 / 3 / 208 |
Data sourced from reference nih.gov.
Computational and Theoretical Investigations
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the electronic structure and properties of a molecule at the atomic level.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)Computational methods can predict various spectroscopic data. For Nuclear Magnetic Resonance (NMR) spectroscopy, techniques like the Gauge-Including Atomic Orbital (GIAO) method are used to calculate the theoretical ¹H and ¹³C chemical shifts.nih.govnih.govmdpi.comThese predicted values can then be compared with experimental data to confirm the molecular structure.nih.govmdpi.com
Similarly, theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.govmdpi.com These calculations help in assigning specific vibrational modes (stretching, bending, etc.) to the peaks observed in experimental spectra, providing a deeper understanding of the molecule's structural and bonding characteristics. mdpi.commdpi.comresearchgate.net
Molecular Dynamics Simulations and Conformation Analysis
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govnih.govyoutube.com For a flexible molecule like 1-(1-Phenylprop-1-en-2-yl)pyrrolidine, MD simulations can reveal its conformational landscape by exploring different spatial arrangements of its atoms. researchgate.net These simulations provide insights into how the molecule moves, flexes, and changes shape under various conditions, which is crucial for understanding its interactions with other molecules, such as biological receptors. nih.gov Analysis of the simulation trajectory can identify the most stable and frequently occurring conformations. nih.gov
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By modeling the reaction pathway from reactants to products, researchers can identify transition states—the highest energy points along the reaction coordinate. Analyzing the structure and energy of these transition states provides critical information about the reaction's feasibility, kinetics, and the factors that control its outcome. This type of analysis is essential for designing new synthetic routes and understanding chemical reactivity.
Green Chemistry Metrics and Efficiency Assessment
The principles of green chemistry are increasingly integral to the evaluation of chemical processes, aiming to minimize waste and enhance efficiency. For the synthesis of 1-(1-Phenylprop-1-en-2-yl)pyrrolidine, a common method involves the condensation reaction between phenylacetone (B166967) and pyrrolidine (B122466). This reaction, which forms an enamine, is a cornerstone of organic synthesis, and its environmental footprint can be quantified using established green chemistry metrics.
Atom Economy Calculations
Atom economy is a theoretical measure of the efficiency of a chemical reaction, representing the proportion of reactant atoms that are incorporated into the desired product. The calculation is based on the molecular weights of the reactants and the final product.
The synthesis of 1-(1-Phenylprop-1-en-2-yl)pyrrolidine from phenylacetone and pyrrolidine proceeds via a condensation reaction, with the elimination of one molecule of water as a byproduct. The balanced chemical equation for this reaction is:
C₉H₁₀O (Phenylacetone) + C₄H₉N (Pyrrolidine) → C₁₃H₁₇N (1-(1-Phenylprop-1-en-2-yl)pyrrolidine) + H₂O (Water)
To calculate the atom economy, the molecular weights of the reactants and the desired product are required:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Phenylacetone | C₉H₁₀O | 134.18 |
| Pyrrolidine | C₄H₉N | 71.12 |
| 1-(1-Phenylprop-1-en-2-yl)pyrrolidine | C₁₃H₁₇N | 187.28 |
| Water | H₂O | 18.015 |
The atom economy is calculated using the following formula:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
For this synthesis:
Atom Economy (%) = (187.28 g/mol / (134.18 g/mol + 71.12 g/mol )) x 100 Atom Economy (%) = (187.28 / 205.3) x 100 ≈ 91.22%
This high atom economy indicates that the majority of the atoms from the starting materials are incorporated into the final product, with minimal theoretical waste.
Process Mass Intensity Evaluation
Process Mass Intensity (PMI) provides a more holistic and practical measure of the environmental efficiency of a chemical process. Unlike atom economy, PMI considers all materials used in the process, including reactants, solvents, catalysts, and reagents for workup and purification, relative to the mass of the final product.
To conduct a PMI evaluation, a detailed experimental procedure is necessary. A representative laboratory-scale synthesis of 1-(1-Phenylprop-1-en-2-yl)pyrrolidine is as follows:
In a round-bottom flask, phenylacetone (13.42 g, 0.1 mol) and pyrrolidine (8.53 g, 0.12 mol) are dissolved in 100 mL of toluene (B28343). A catalytic amount of p-toluenesulfonic acid (0.1 g) is added. The mixture is heated at reflux with a Dean-Stark apparatus to remove the water formed during the reaction. After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-(1-Phenylprop-1-en-2-yl)pyrrolidine (16.85 g, 90% yield).
The PMI is calculated as:
PMI = Total Mass of Inputs / Mass of Product
| Material | Mass (g) |
| Phenylacetone | 13.42 |
| Pyrrolidine | 8.53 |
| Toluene | 86.6 (density of toluene ≈ 0.866 g/mL) |
| p-Toluenesulfonic acid | 0.1 |
| Total Mass of Inputs | 108.65 |
| Mass of Product | 16.85 |
PMI = 108.65 g / 16.85 g ≈ 6.45
Chemical Reactivity and Transformation Studies of 1 1 Phenylprop 1 En 2 Yl Pyrrolidine
Reactions of the Pyrrolidine (B122466) Nitrogen
The nitrogen atom in 1-(1-Phenylprop-1-en-2-yl)pyrrolidine is fundamental to the molecule's characteristic reactivity. Its lone pair of electrons is delocalized into the π-system of the double bond, a resonance effect that significantly increases the electron density of the α-carbon. makingmolecules.com This makes the α-carbon the primary site for electrophilic attack, rather than the nitrogen atom itself. makingmolecules.com
However, the nitrogen atom retains its basic character and can be protonated by acids. This protonation is the initial and key step in the hydrolysis of the enamine, which ultimately cleaves the C-N bond and regenerates the parent carbonyl compound (phenylacetone) and the secondary amine (pyrrolidine). masterorganicchemistry.comorgoreview.comchemistrysteps.com While direct reactions like N-alkylation are not the typical pathway for enamines under standard alkylating conditions, the interaction of the nitrogen with protons is a critical aspect of its chemistry, particularly in controlling its stability and its use as a synthetic intermediate. makingmolecules.com
Reactions Involving the Phenylpropene Moiety
The phenylpropene portion of the molecule, specifically the enamine double bond, is the hub of its synthetic utility. The electron-donating effect of the pyrrolidine nitrogen makes this C=C bond highly nucleophilic and susceptible to a variety of transformations. masterorganicchemistry.commakingmolecules.com
Enamines like 1-(1-Phenylprop-1-en-2-yl)pyrrolidine are considered nitrogen analogs of enols and are excellent carbon-based nucleophiles. wikipedia.org Their primary mode of reaction is electrophilic addition at the α-carbon. This reactivity is exploited in a range of carbon-carbon bond-forming reactions, famously known as the Stork enamine synthesis. libretexts.orgfiveable.me
Key electrophilic addition reactions include:
Alkylation: Enamines undergo SN2 reactions with reactive alkyl halides. The reaction proceeds via nucleophilic attack from the α-carbon onto the electrophilic halide, forming an intermediate iminium salt. libretexts.org Subsequent hydrolysis of this salt yields an α-alkylated ketone. makingmolecules.com
Acylation: Reaction with acyl halides or anhydrides results in the formation of an acylated iminium intermediate. libretexts.org Hydrolysis of this intermediate provides access to β-dicarbonyl compounds. libretexts.org
Michael Addition: As soft nucleophiles, enamines readily participate in conjugate additions to α,β-unsaturated carbonyl compounds (enones). masterorganicchemistry.comvanderbilt.edu This reaction, a cornerstone of the Stork enamine synthesis, forms a 1,5-dicarbonyl compound after the requisite hydrolytic workup. libretexts.org
The general mechanism involves the enamine's α-carbon attacking the electrophile, followed by hydrolysis of the resulting iminium salt to restore the carbonyl group. libretexts.orgfiveable.me Direct nucleophilic addition to the electron-rich enamine double bond is not a characteristic reaction.
| Reaction Type | Electrophile | Intermediate | Final Product (after Hydrolysis) |
|---|---|---|---|
| Alkylation | Alkyl Halide (R-X) | Iminium Salt | α-Alkylated Phenylacetone (B166967) |
| Acylation | Acyl Halide (RCO-X) | Acylated Iminium Salt | β-Diketone |
| Michael Addition | α,β-Unsaturated Carbonyl | Iminium Enolate | 1,5-Dicarbonyl Compound |
The nucleophilic character of enamines enables their use in annulation reactions to construct cyclic systems. When reacted with bifunctional electrophiles or suitable Michael acceptors, enamines can initiate a sequence of reactions leading to ring formation. For instance, the reaction with an α,β-unsaturated ketone can be the first step in a Robinson annulation sequence, ultimately forming a new six-membered ring.
Studies have also explored the cyclization of enaminones (a related class of compounds) with various reagents to synthesize heterocyclic structures like pyridines and pyrazoles. Research on secondary amines with nucleophilic side chains has shown that reaction with a ketone can lead to a cyclization reaction instead of the formation of a simple enamine. valpo.edu Furthermore, silver-catalyzed tandem heterocyclization and [3+2] cycloaddition reactions of β-enaminones have been developed to create complex polycyclic frameworks. acs.org
Isomerization in enamines can refer to several processes. Since 1-(1-Phenylprop-1-en-2-yl)pyrrolidine is derived from a secondary amine, it cannot tautomerize to a more stable imine form, a process that is common for enamines derived from primary amines. wikipedia.org
However, other isomerization pathways are possible:
Geometric Isomerization: The double bond of the enamine can exist as E/Z isomers. Interconversion between these isomers can sometimes be achieved, for example, through photochemical methods as demonstrated in other enamine systems.
Positional Isomerization: Under certain conditions, such as elevated temperatures or harsh catalysis, the double bond can migrate. For example, studies on 3-pyrroline (B95000) enamines have shown that under vigorous conditions, they can isomerize to thermodynamically controlled pyrrole (B145914) products through a 1,3-hydride shift. eurekaselect.com The isomerization of allylic amines to enamines is also a well-studied process, often catalyzed by transition metals or strong bases. organic-chemistry.org Theoretical studies have examined the activation barriers for enamine-imine isomerization, highlighting the kinetic and thermodynamic factors at play. researchgate.net
Derivatization for Structure-Reactivity Correlation Studies
The systematic derivatization of 1-(1-Phenylprop-1-en-2-yl)pyrrolidine, or analogous enamines, is a key strategy for investigating structure-reactivity relationships. By introducing various substituents on the phenyl ring or modifying the pyrrolidine ring, researchers can probe how electronic and steric factors influence the nucleophilicity and reactivity of the enamine.
For example, a structure-activity relationship (SAR) analysis of a series of synthetic enamines revealed that the presence and position of electron-withdrawing groups on the aromatic rings significantly impacted their biological activity. nih.gov Kinetic studies have quantified the nucleophilicity of a wide range of enamines, showing that their reactivity can span over ten orders of magnitude depending on their specific structure. researchgate.net Such studies correlate structural features with kinetic data to build predictive models of reactivity. Derivatization is also a common technique used to improve the analytical detection of molecules, for instance, by creating derivatives that are more easily separated or detected by mass spectrometry. researchgate.netnih.gov
Stability and Degradation Pathways (Chemical Aspects)
The chemical stability of 1-(1-Phenylprop-1-en-2-yl)pyrrolidine is a critical factor in its handling and synthetic applications. Enamines are generally sensitive to moisture and acidic conditions. researchgate.net
The primary degradation pathway is acid-catalyzed hydrolysis, which is the reverse of the formation reaction. orgoreview.comlibretexts.org The process begins with the protonation of the enamine at the α-carbon, forming an iminium ion. orgoreview.comchemistrysteps.com This electrophilic intermediate is then attacked by water. A series of proton transfers follows, culminating in the elimination of the pyrrolidine amine and the formation of the parent ketone, phenylacetone. masterorganicchemistry.comchemistrysteps.com The kinetics of the hydrolysis of tertiary enamines in acidic media have been the subject of detailed mechanistic studies. acs.orgacs.org
Beyond hydrolysis, enamines can be susceptible to oxidation, although this is less commonly exploited synthetically. Studies on the oxidative stability of related pyrrolidine derivatives have shown that high oxygen concentrations, especially in the presence of metal catalysts like iron, can significantly increase degradation. nih.govnih.govresearchgate.net
| Pathway | Conditions | Key Intermediate | Products |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., H₃O⁺) | Iminium Ion | Phenylacetone and Pyrrolidine |
| Oxidative Degradation | High O₂ concentration, presence of metal ions (e.g., Fe) | Various radical or oxidized species | Complex mixture of smaller molecules |
Advanced Analytical Method Development for the Compound
Chromatographic Techniques for Separation and Purification
Chromatography is a fundamental technique for the separation and purification of individual components from a mixture. For 1-(1-Phenylprop-1-en-2-yl)pyrrolidine, various chromatographic methods can be employed, each with its own advantages.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of non-volatile or thermally labile compounds like 1-(1-Phenylprop-1-en-2-yl)pyrrolidine. A reversed-phase HPLC method is generally suitable for this compound due to its moderate polarity.
Method Parameters: A typical HPLC method would involve a C18 stationary phase, which is effective for retaining and separating compounds with non-polar to moderately polar characteristics. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for optimizing the separation of the target compound from any impurities. The basic nature of the pyrrolidine (B122466) ring may necessitate the addition of an ion-pairing reagent or a competing amine like triethylamine (B128534) to the mobile phase to improve peak shape and prevent tailing. nih.gov Detection can be achieved using a UV detector, typically set at a wavelength where the phenylpropene chromophore exhibits maximum absorbance. For enhanced sensitivity and selectivity, pre-column derivatization with a reagent like phenyl isothiocyanate (PITC) can be employed to create a derivative with a stronger UV absorbance. scholarsresearchlibrary.com
Interactive Data Table: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18 (e.g., Phenomenex Luna C18, 5 µm, 250 x 4.6 mm) | Good retention for moderately polar compounds. scholarsresearchlibrary.com |
| Mobile Phase | A: Phosphate buffer (pH 4.8); B: Acetonitrile | Provides good separation and peak shape. |
| Elution | Gradient | Optimizes separation of the target compound and impurities. |
| Flow Rate | 1.0 mL/minute | Typical flow rate for analytical HPLC. |
| Detection | UV at 254 nm | The phenylpropene moiety absorbs in this region. nih.gov |
| Injection Volume | 10 µL | Standard injection volume. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Given the likely volatility of 1-(1-Phenylprop-1-en-2-yl)pyrrolidine, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a viable analytical approach.
Method Parameters: A capillary column with a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms or equivalent), is recommended. The separation is achieved by programming the column temperature to increase over the course of the analysis. The injector and detector temperatures should be set high enough to ensure efficient vaporization of the sample and prevent condensation. Helium is typically used as the carrier gas.
Interactive Data Table: Proposed GC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | 5% Phenyl-methylpolysiloxane | Good for separating a wide range of compounds. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for high-resolution GC. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Oven Program | Start at 150 °C, ramp to 280 °C at 10 °C/min | Optimizes separation of the target compound. |
| Detector | FID or MS | FID for quantification, MS for identification. |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of 1-(1-Phenylprop-1-en-2-yl)pyrrolidine and for monitoring the progress of its synthesis or purification.
Method Parameters: A silica (B1680970) gel or alumina (B75360) plate can be used as the stationary phase. The choice of mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is a common starting point. Due to the basic nature of the compound, adding a small amount of a base like triethylamine to the mobile phase can prevent streaking and improve the spot shape. researchgate.net Visualization of the spots can be achieved under UV light (254 nm), where the aromatic ring will quench the fluorescence of the indicator in the TLC plate, or by using a staining agent such as potassium permanganate, which reacts with the double bond in the propenyl group. libretexts.org
Column chromatography is a preparative technique used to purify larger quantities of 1-(1-Phenylprop-1-en-2-yl)pyrrolidine. The principles are similar to TLC but on a larger scale.
Method Parameters: Silica gel is a common stationary phase, but its acidic nature can lead to the degradation or poor recovery of basic compounds like enamines. researchgate.net To mitigate this, amine-functionalized silica can be used, or a small percentage of a competing amine like triethylamine can be added to the eluent. biotage.combiotage.com A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate) is typically employed to separate the target compound from less polar and more polar impurities.
Integration of Analytical Techniques (e.g., GC-MS, LC-MS)
For unambiguous identification and confirmation, chromatographic techniques are often coupled with mass spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component. This is particularly useful in the analysis of designer drugs and novel psychoactive substances. nih.govwiley.com The electron ionization (EI) mass spectrum of 1-(1-Phenylprop-1-en-2-yl)pyrrolidine would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of the pyrrolidine ring and other parts of the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for a wider range of compounds, including those that are not amenable to GC analysis. For 1-(1-Phenylprop-1-en-2-yl)pyrrolidine, LC coupled with tandem mass spectrometry (LC-MS/MS) can provide high sensitivity and selectivity. nih.govrestek.com Electrospray ionization (ESI) in positive ion mode would be the preferred ionization technique. Multiple reaction monitoring (MRM) can be used for targeted quantification, where specific precursor-to-product ion transitions are monitored. fda.gov
Method Validation for Reproducibility and Accuracy
Once an analytical method is developed, it must be validated to ensure that it is reliable, reproducible, and accurate for its intended purpose. Method validation is a critical component of quality assurance in analytical chemistry. nih.gov
Key Validation Parameters:
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing spiked samples with known concentrations of the analyte.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. nih.gov
Interactive Data Table: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Selectivity | No interfering peaks at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | ≤ 15% |
| Robustness | % RSD of results should be within acceptable limits after minor variations in method parameters. |
Future Research Directions and Broader Academic Implications
Development of Novel Synthetic Routes with Enhanced Efficiency
The classical synthesis of enamines often involves the condensation of a secondary amine with a ketone or aldehyde. For 1-(1-phenylprop-1-en-2-yl)pyrrolidine, this would typically involve the reaction of phenylacetone (B166967) with pyrrolidine (B122466). Future research could focus on optimizing this synthesis with an emphasis on efficiency, sustainability, and stereoselectivity.
Areas for Development:
Catalytic Methods: Exploring the use of novel catalysts, such as metal-organic frameworks (MOFs) or organocatalysts, could lead to milder reaction conditions and higher yields. The development of enantioselective catalysts would be particularly valuable for producing chiral versions of the compound. mappingignorance.org
Green Chemistry Approaches: Investigating solvent-free reaction conditions or the use of greener solvents like ionic liquids or deep eutectic solvents could significantly reduce the environmental impact of the synthesis. unipa.it Microwave-assisted synthesis is another avenue that could enhance reaction rates and efficiency. unipa.it
Flow Chemistry: Continuous flow synthesis could offer advantages in terms of scalability, safety, and product consistency.
Table 1: Potential Catalytic Systems for Enantioselective Synthesis
| Catalyst Type | Potential Advantages |
| Chiral Brønsted Acids | High enantioselectivity, metal-free |
| Transition Metal Complexes | High turnover numbers, tunable ligands |
| Organocatalysts (e.g., proline derivatives) | Readily available, environmentally benign |
Exploration of Diverse Chemical Transformations for New Derivatives
Enamines are versatile intermediates in organic synthesis due to the nucleophilic character of their α-carbon. wikipedia.org 1-(1-Phenylprop-1-en-2-yl)pyrrolidine could serve as a precursor for a wide array of new chemical entities through various transformations.
Potential Chemical Transformations:
Alkylation and Acylation: The Stork enamine alkylation and acylation are classic reactions that could be applied to introduce a variety of substituents at the α-position of the original ketone. wikipedia.org
Cycloaddition Reactions: Enamines can participate in cycloaddition reactions, such as [3+2] cycloadditions with azomethine ylides, to construct complex heterocyclic scaffolds. mappingignorance.org This opens the door to the synthesis of novel polycyclic compounds.
Michael Additions: The enamine can act as a Michael donor, reacting with α,β-unsaturated carbonyl compounds to form 1,5-dicarbonyl compounds after hydrolysis. libretexts.org
Table 2: Examples of Potential Derivatives from Chemical Transformations
| Reaction Type | Electrophile/Reagent | Potential Product Class |
| Alkylation | Methyl iodide | α-Methylated ketone (after hydrolysis) |
| Acylation | Acetyl chloride | β-Diketone (after hydrolysis) |
| Michael Addition | Methyl vinyl ketone | 1,5-Dicarbonyl compound (after hydrolysis) |
| Cycloaddition | N-benzylidene-α-amino ester | Substituted pyrrolidine |
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry offers powerful tools to investigate the structure, reactivity, and reaction mechanisms of molecules like 1-(1-phenylprop-1-en-2-yl)pyrrolidine. nih.govtandfonline.com
Areas for Computational Study:
Conformational Analysis: Understanding the preferred conformations of the enamine and the rotational barriers of the phenyl and pyrrolidine groups is crucial for predicting its reactivity.
Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to model the transition states of various reactions, providing insights into their stereochemical outcomes. nih.gov This would be particularly useful in designing enantioselective syntheses.
QSAR and Molecular Docking: For potential biological applications, Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations could be used to predict the interaction of its derivatives with biological targets. nih.gov
Applications as Chemical Probes in Molecular Biology (non-clinical, in vitro systems)
The pyrrolidine scaffold is present in many biologically active molecules and fluorescent probes. nih.govfrontiersin.org While there is no specific data on 1-(1-phenylprop-1-en-2-yl)pyrrolidine as a chemical probe, its structure suggests potential for such applications.
Potential Applications:
Fluorescent Probes: Modification of the phenyl ring with fluorophores could lead to the development of fluorescent probes for detecting specific analytes or monitoring biological processes in vitro. For instance, probes could be designed to respond to changes in the microenvironment, such as pH or the presence of metal ions.
Labeling Agents: The reactivity of the enamine could be harnessed to covalently label biomolecules, such as proteins or nucleic acids, for in vitro studies.
Potential as Synthetic Intermediates for Complex Organic Molecules
The pyrrolidine ring is a common feature in a vast number of natural products, particularly alkaloids. researchgate.netchempedia.info The reactivity of 1-(1-phenylprop-1-en-2-yl)pyrrolidine makes it a promising intermediate for the synthesis of more complex molecular architectures.
Synthetic Utility:
Alkaloid Synthesis: The enamine could be a key building block in the total synthesis of various alkaloids containing the pyrrolidine ring. Its ability to undergo diastereoselective reactions would be highly advantageous in this context.
Pharmaceutical Scaffolds: The derivatives of 1-(1-phenylprop-1-en-2-yl)pyrrolidine could serve as novel scaffolds for the development of new therapeutic agents. The pyrrolidine moiety is found in a wide range of approved drugs. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-Phenylprop-1-en-2-yl)pyrrolidine, and how can reaction progress be monitored?
- Methodology : A modified Mannich reaction or nucleophilic substitution can be employed. For example, reacting 2-fluorobenzaldehyde with pyrrolidine in DMF at 150°C under anhydrous conditions, using potassium carbonate as a base. Reaction progress is monitored via TLC (e.g., ethyl acetate/hexane, 1:3 v/v) and confirmed by quenching aliquots in water, followed by extraction and spectral analysis .
- Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent oxidation of intermediates. Yield optimization requires precise stoichiometry of the amine and carbonyl components.
Q. How is the compound characterized structurally, and what analytical tools are critical?
- Methodology : Use X-ray crystallography (via SHELX programs ) for absolute configuration determination. Complement with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR in DMSO-d₆ typically shows pyrrolidine proton signals at δ 3.3–3.0 ppm (m, 4H) and aromatic protons at δ 7.6–6.7 ppm, consistent with conjugated enone systems .
- Validation : Cross-validate crystallographic data with computational models (e.g., density functional theory (DFT) for bond angles/electron density maps).
Q. What safety precautions are essential when handling this compound?
- Methodology : Refer to safety data sheets (SDS) for hygroscopic or reactive byproducts. Use fume hoods, nitrile gloves, and PPE. Store in amber vials under nitrogen at –20°C to prevent degradation .
- Risk Mitigation : Conduct a COSHH assessment for potential irritancy (e.g., pyrrolidine derivatives may cause respiratory or dermal irritation).
Advanced Research Questions
Q. How can stereoselective synthesis of the compound be optimized to minimize diastereomer formation?
- Methodology : Employ chiral auxiliaries or asymmetric catalysis. For example, use palladium-catalyzed allylic amination with (R)-BINAP ligands to control stereochemistry at the propenyl group . Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane/iPrOH 95:5).
- Troubleshooting : If diastereomers persist, optimize solvent polarity (e.g., switch from THF to DCM) or adjust reaction temperature to favor kinetic control.
Q. How do researchers resolve contradictions in spectral data (e.g., NMR vs. crystallography)?
- Methodology : Cross-reference multiple techniques. For instance, if NMR suggests a planar conformation but crystallography reveals puckering in the pyrrolidine ring, perform variable-temperature NMR to assess dynamic effects. Use WinGX for crystallographic refinement and ORTEP for visualizing anisotropic displacement .
- Case Study : In (±)-Z-7h analogs, crystallography confirmed non-planar geometries despite NMR suggesting symmetry, highlighting the role of crystal packing forces .
Q. What computational strategies predict the compound’s pharmacological activity and avoid structural analogs of controlled substances?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to screen against target receptors (e.g., dopamine D₂). Compare the scaffold to controlled substances (e.g., PHP, a PCP analog ) via cheminformatics tools (e.g., Tanimoto similarity <0.85 in PubChem).
- Regulatory Compliance : Validate using DEA scheduling lists to ensure substituents (e.g., phenylpropenyl groups) do not match prohibited analogs.
Q. How can synthetic byproducts be identified and quantified in complex reaction mixtures?
- Methodology : Employ LC-MS/MS with ion-trap detection. For example, detect imine intermediates or Michael adducts using a C18 column (gradient: 5–95% MeCN/H₂O, 0.1% formic acid). Quantify via external calibration curves .
- Purification : Use preparative HPLC with fraction collection, followed by lyophilization for hygroscopic byproducts.
Methodological Notes
- Synthesis Optimization : Microwave-assisted synthesis (e.g., 150°C, 20 min) reduces reaction time compared to traditional heating (20 hours) .
- Data Reproducibility : Archive raw diffraction data (CIF files) and NMR spectra (JCAMP-DX format) in public repositories (e.g., Cambridge Crystallographic Data Centre).
- Controlled Substance Compliance : Regularly consult updated DEA schedules and analog laws (e.g., Federal Analogue Act) during structural modification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
